molecular formula C5H5NO B017775 2-Hydroxypyridine CAS No. 142-08-5

2-Hydroxypyridine

Cat. No.: B017775
CAS No.: 142-08-5
M. Wt: 95.1 g/mol
InChI Key: UBQKCCHYAOITMY-UHFFFAOYSA-N
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Description

2-Hydroxypyridine, also known as pyridin-2-ol, is an organic compound with the molecular formula C5H5NO. It is a colorless crystalline solid that is soluble in water, methanol, and acetone. This compound is known for its ability to form hydrogen-bonded dimers and exists in tautomeric equilibrium with 2-pyridone. It is widely used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxypyridine can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

2-Hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    2-Pyridone: Formed through oxidation.

    Alkylated Derivatives: Formed through substitution reactions.

Scientific Research Applications

Organic Synthesis

Nucleophilic Properties
2-Hydroxypyridine acts as an effective nucleophile in organic synthesis. Its ability to undergo N- and O-functionalization allows for the creation of complex organic molecules. For instance, it can be used to synthesize various heterocycles and derivatives by reacting with electrophiles, facilitating the formation of new carbon-nitrogen and carbon-oxygen bonds .

Reaction TypeProduct ExampleReference
N-functionalizationPyridine derivatives
O-functionalizationHydroxy derivatives

Catalysis

Transition Metal Complexes
Transition metal complexes supported by this compound have been developed as catalysts for several chemical reactions relevant to alternative energy applications. These complexes are particularly useful in hydrogenation and oxidation processes, showcasing their potential in sustainable chemistry .

Catalyst TypeReaction TypeApplication Area
Metal complexesHydrogenationAlternative energy
Metal complexesOxidationSustainable chemistry

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that this compound derivatives exhibit antimicrobial properties. For example, studies on charge-transfer complexes of 2-HP with various agents have shown promising antifungal activity against resistant strains of fungi . This highlights the potential for developing new antifungal agents based on 2-HP scaffolds.

Compound TypeActivity TypeReference
Charge-transfer complexAntifungal

Environmental Applications

Biodegradation Pathways
Certain bacteria, such as Rhodococcus rhodochrous, can utilize this compound as a sole carbon source, demonstrating its role in bioremediation processes. The gene cluster responsible for this pathway has been identified, indicating the potential for using 2-HP in environmental cleanup strategies .

Bacteria SpeciesApplicationReference
Rhodococcus rhodochrousBioremediation

Case Study 1: Synthesis of Heterocycles

A study demonstrated the use of this compound in synthesizing pyridone derivatives through a straightforward nucleophilic substitution reaction. The reaction conditions were optimized to enhance yield and selectivity, showcasing the utility of 2-HP in producing valuable intermediates for pharmaceuticals .

Case Study 2: Antifungal Agents Development

Research focusing on the antifungal potential of this compound derivatives revealed their effectiveness against various fungal pathogens. The study highlighted structure-activity relationships that could guide future drug design efforts aimed at combating resistant fungal infections .

Mechanism of Action

The mechanism of action of 2-hydroxypyridine involves its ability to form hydrogen bonds and participate in tautomerization. The compound can exist in two tautomeric forms: this compound and 2-pyridone. This tautomerization is influenced by the solvent and environmental conditions. The ability to form hydrogen bonds allows it to interact with various molecular targets, including nucleic acids and proteins .

Comparison with Similar Compounds

Biological Activity

2-Hydroxypyridine (2-HP) is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. Its structure allows it to participate in various biochemical processes, making it a subject of interest for researchers exploring its potential therapeutic applications. This article delves into the biological activities of this compound, supported by case studies, research findings, and data tables that illustrate its effects across different biological systems.

This compound is a pyridine derivative characterized by the presence of a hydroxyl group (-OH) at the second position of the pyridine ring. Its chemical formula is C5_5H5_5NO, and it exhibits properties that allow it to act as both a weak acid and a weak base. This duality contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC5_5H5_5NO
Molecular Weight111.10 g/mol
Melting Point50-52 °C
SolubilitySoluble in water

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial and fungal strains. A study investigating charge-transfer complexes of this compound found that these complexes displayed antifungal activity with an IC50 value of 43 µM, indicating significant potential for use in antifungal treatments .

Metabolic Pathways

The metabolism of this compound has been studied in several microbial species. For instance, Arthrobacter species can utilize 2-HP as a sole carbon source, leading to the formation of pigments and other metabolites . This metabolic capability highlights its role in biodegradation processes and its potential utility in bioremediation.

Case Study: Rhodococcus rhodochrous

A notable case study involves Rhodococcus rhodochrous PY11, which can metabolize this compound as a sole source of carbon and energy. The gene cluster responsible for this pathway has been characterized, revealing insights into the enzymatic processes involved in 2-HP degradation . This research underscores the ecological significance of 2-HP and its potential applications in environmental biotechnology.

Pharmacological Applications

This compound derivatives have been explored for their pharmacological properties, particularly their ability to modulate signaling pathways such as NF-κB. A study screening various compounds found that derivatives of hydroxypyridines significantly affected NF-κB activity, suggesting their potential as therapeutic agents in inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialIC50 = 43 µM against fungi
MetabolismUtilized by Arthrobacter species
Carbon SourceMetabolized by Rhodococcus rhodochrous PY11
PharmacologicalModulates NF-κB signaling

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The hydroxyl group can donate electrons, acting as an antioxidant.
  • Metal Chelation : It can form chelates with metal ions, influencing various biochemical pathways.
  • Signaling Modulation : As indicated by studies on NF-κB, it may play a role in cellular signaling processes relevant to inflammation and immune responses.

Q & A

Q. How does the tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone influence experimental design in synthetic chemistry?

Level: Basic
Methodological Answer:
The tautomeric equilibrium between the enol (this compound) and keto (2-pyridone) forms is solvent-dependent. Polar solvents (e.g., water, DMSO) stabilize the keto form due to its higher dipole moment (5.29–5.97 Debye vs. 1.65–1.83 Debye for the enol form), while nonpolar solvents favor the enol tautomer . To characterize this equilibrium:

  • Use NMR spectroscopy (¹H and ¹³C) to monitor tautomer ratios in different solvents.
  • Employ computational methods (e.g., DFT calculations) to predict solvent effects on equilibrium constants (Keq).
  • Validate results with UV-Vis spectroscopy by tracking absorbance shifts corresponding to tautomeric transitions.
    Key Consideration: Solvent choice directly impacts reactivity in reactions like peptide coupling, where 2-pyridone is more electrophilic .

Q. What strategies are effective for site-selective C–H functionalization of this compound derivatives?

Level: Advanced
Methodological Answer:
Site selectivity in C–H functionalization is governed by electronic and steric factors. Advanced approaches include:

  • Radical-mediated trifluoromethylation : Use FeSO₄ or Cp₂Fe with CF₃I under Fenton-type conditions to selectively functionalize the C3 position .
  • Transition-metal catalysis : Employ Pd or Cu catalysts with directing groups (e.g., pyridine N-oxide) to target C4 or C5 positions.
  • Steric control : Introduce bulky substituents to block undesired sites.
    Validation: Monitor reaction progress via LC-MS and confirm regioselectivity using X-ray crystallography or NOESY NMR .

Q. How can researchers mitigate hazards associated with handling this compound in the laboratory?

Level: Basic
Methodological Answer:
this compound is toxic via oral, dermal, and inhalation routes and causes severe eye irritation . Safety protocols include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling solids or solutions.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste.
  • Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation .

Q. What analytical techniques are most reliable for characterizing this compound coordination complexes?

Level: Advanced
Methodological Answer:
Coordination complexes (e.g., with Cu(II)) require multi-technique characterization:

  • Spectroscopy :
    • FT-IR/Raman : Identify shifts in N–O or C=O stretching frequencies upon metal binding .
    • EPR : Detect paramagnetic species (e.g., Cu²⁺) and determine geometry (tetragonal vs. octahedral).
  • Thermal Analysis : Use TGA to assess thermal stability and ligand loss patterns.
  • X-ray Diffraction : Resolve bonding modes (monodentate vs. bidentate) and crystal packing .
    Data Cross-Validation: Compare experimental results with theoretical computations (e.g., ligand field parameters) .

Q. How does this compound act as a nucleophile in [4+2] cycloaddition reactions, and how can reaction efficiency be optimized?

Level: Basic
Methodological Answer:
As a dienophile, this compound participates in Diels-Alder reactions via its keto tautomer (2-pyridone). Optimization strategies:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance keto form population.
  • Catalysis : Add Lewis acids (e.g., ZnCl₂) to activate the dienophile.
  • Monitoring : Track reaction progress via TLC (silica gel, UV visualization) or HPLC with UV detection .
    Key Metric: Calculate yield improvements using GC-MS or ¹H NMR integration against internal standards .

Q. What microbial degradation pathways exist for this compound, and how can degradation kinetics be modeled?

Level: Advanced
Methodological Answer:
The bacterium Arthrobacter sp. 2PR degrades this compound via hydroxylation and ring cleavage. Methodological steps:

  • Isolation : Enrich cultures in minimal media with this compound as the sole carbon source.

  • Kinetic Modeling : Apply Monod kinetics to relate degradation rate (µ) to substrate concentration ([S]):
    µ=µmax[S]Ks+[S]µ = \frac{µ_{max} [S]}{K_s + [S]}

  • Metabolite Identification : Use LC-HRMS to detect intermediates (e.g., maleamic acid).
    Validation: Compare experimental data with computational simulations (e.g., COMSOL) for bioreactor scaling .

Q. How do computational methods resolve controversies in the tautomerism of this compound derivatives?

Level: Advanced
Methodological Answer:
Conflicting experimental observations (e.g., solvent vs. solid-state tautomer ratios) are addressed via:

  • QM/MM Simulations : Model solvent effects on tautomer stability using implicit (PCM) or explicit solvation.
  • Transition State Analysis : Calculate energy barriers (e.g., 38 kcal/mol for non-solvated tautomerization) using DFT (B3LYP/6-311++G**).
  • Solvent Screening : Predict Keq in untested solvents (e.g., ionic liquids) via COSMO-RS .
    Case Study: Water molecules reduce tautomerization barriers by stabilizing zwitterionic transition states .

Properties

IUPAC Name

1H-pyridin-2-one
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InChI

InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7)
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InChI Key

UBQKCCHYAOITMY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=O)NC=C1
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Molecular Formula

C5H5NO
Record name 2-pyridone
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DSSTOX Substance ID

DTXSID2051716
Record name 2(1H)-Pyridinone
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Molecular Weight

95.10 g/mol
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Physical Description

Off-white crystalline powder, soluble in water; [MSDSonline], Solid
Record name 2-Hydroxypyridine
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Solubility

1000 mg/mL at 20 °C
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Vapor Pressure

0.55 [mmHg]
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CAS No.

72762-00-6, 142-08-5, 66396-89-2
Record name 2-Pyridinol
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Record name 2(1H)-Pyridone, dimer
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Melting Point

107.8 °C
Record name 2-Hydroxypyridine
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Synthesis routes and methods I

Procedure details

In addition, the reaction for obtaining an 4-pyrone compound from 2,2,6-trimethyl-1,3-dioxin-4-one has been known. That is, T. Kato et al [Chem, Pharm. Bull., 30, 1315(1982)] studied on the reaction between amides or acetoacetyl derivatives thereof and 2,2,6-trimethyl-1,3-dioxin-4-one and reported that the reaction of N-formylacetoacetamide with 2,2,6-trimethyl-1,3-dioxin-4-one in the presence of N,N-dimethylaniline gave a pyridone compound as the main product and 4-pyrone compound as the by-product.
[Compound]
Name
amides
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[Compound]
Name
acetoacetyl
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Synthesis routes and methods II

Procedure details

3.3 g (10.9 mmol) of 3-(4-chlorophenyl)-2,4-dioxo-1-methyl-6-trifluoromethyl-1,2,3,4-tetrahydropyridine was added to 8.3 g (42.3 mmol) of phosphorus oxychloride and 30 ml of diethylaniline, followed by stirring at from 100 to 120° C. for 4 hours. The reaction solution was distilled off under reduced pressure, and ethyl acetate was added to the obtained residue, followed by washing with water and a saturated sodium hydrogencarbonate aqueous solution. The organic layer was dried over anhydrous magnesium sulfate. The organic layer was distilled off under reduced pressure, and the obtained residue was separated and purified by high performance liquid chromatography to obtain 1.3 g (yield: 37%) of the desired 2-pyridone compound (Compound No. 11-1) and 1.0 g (yield: 29%) of the 4-pyridone compound (Compound No. 13-1), respectively.
Name
3-(4-chlorophenyl)-2,4-dioxo-1-methyl-6-trifluoromethyl-1,2,3,4-tetrahydropyridine
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
37%
Yield
29%

Synthesis routes and methods III

Procedure details

The production of 3,5-dichloro-2-pyridone in a yield of 63 percent by chlorination, starting from 2-pyridone is known [Cava et al., J. Org. Chem. 23, 1614 (1958)]. According to U.S.S.R. Pat. No 194,823 (Appl. 4/20/1966), it is also known to obtain 3,5-dichloro-2-pyridone in mixture with 5-chloropyridone starting from 2-pyridone by reaction with tert-butyl hypochlorite.
Name
3,5-dichloro-2-pyridone
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 2
2-Hydroxypyridine
2-Hydroxypyridine
Reactant of Route 4
2-Hydroxypyridine
Reactant of Route 5
2-Hydroxypyridine
Reactant of Route 6
Reactant of Route 6
2-Hydroxypyridine

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